molecular formula C12H22O3 B3190386 4-Oxododecanoic acid CAS No. 4144-55-2

4-Oxododecanoic acid

Cat. No. B3190386
CAS RN: 4144-55-2
M. Wt: 214.3 g/mol
InChI Key: HJMCWLADNPBBMN-UHFFFAOYSA-N
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Description

4-Oxododecanoic acid is a fatty acid derivative . It is used as a starting reagent for the preparation of several oxygen and nitrogen heterocycles .


Synthesis Analysis

A short synthesis of 4-oxododecanoic acid has been described, starting from 1-decene or 2-decanone . Another synthesis method involves the transformation of the methyl ester of 9-oxodecanoic acid .


Molecular Structure Analysis

The molecular formula of 4-Oxododecanoic acid is C12H22O3 . Its InChI code is 1S/C12H22O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-10H2,1H3,(H,14,15) .

Scientific Research Applications

Synthesis Applications

4-Oxododecanoic acid plays a significant role in synthesis applications. A notable example is its derivation from vernolic acid for producing industrial chemicals. The synthesis of 12-aminododecanoic acid from vernolic acid, which involves the formation of 12-oxododecanoic acid, is an important process in this context. This process is pivotal in creating monomers for nylon-12, a material widely used in various industrial applications (Nwaonicha & Ayorinde, 1961).

Environmental Applications

In environmental sciences, derivatives of 4-oxododecanoic acid, such as 4-hydroxyphenylacetic acid, have been studied for wastewater treatment. Research has been conducted on the electrochemical oxidation of these derivatives using boron-doped diamond anodes. These studies are significant in developing effective methods for purifying water contaminated with such organic compounds (Flores et al., 2017).

Safety and Hazards

The safety information available indicates that 4-Oxododecanoic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 4-Oxododecanoic acid are not mentioned in the available literature, fatty acid derivatives are a topic of ongoing research in various fields, including drug delivery systems . They have potential applications in the development of new pharmaceuticals, biofuels, and specialty chemicals.

properties

IUPAC Name

4-oxododecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCWLADNPBBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961685
Record name 4-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4144-55-2
Record name 4-Oxododecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxododecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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